molecular formula C17H16ClN5O4S B2465299 ethyl 2-(2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate CAS No. 921908-72-7

ethyl 2-(2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate

Cat. No.: B2465299
CAS No.: 921908-72-7
M. Wt: 421.86
InChI Key: UIYYOSSUOHQQSL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-chlorophenyl substituent at position 1, a hydroxyl group at position 4, and a thioacetamido-ethyl acetate side chain at position 4. Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated pharmacological activities, including antitumor and antiproliferative properties .

Properties

IUPAC Name

ethyl 2-[[2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O4S/c1-2-27-14(25)8-19-13(24)9-28-17-21-15-12(16(26)22-17)7-20-23(15)11-5-3-4-10(18)6-11/h3-7H,2,8-9H2,1H3,(H,19,24)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYYOSSUOHQQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving the reaction of 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine-6-thiol with ethyl 2-bromoacetate, followed by amidation with acetamidoacetate. Key reagents include sodium hydride (NaH) for deprotonation and N,N-dimethylformamide (DMF) as a solvent.

Industrial Production Methods

For industrial-scale production, optimized reaction conditions are crucial. This typically involves using automated systems for precise control of temperature, pH, and reaction time, ensuring high yield and purity. Solvent recovery and recycling play an important role in sustainable production practices.

Chemical Reactions Analysis

Ethyl 2-(2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate undergoes a variety of chemical reactions:

  • Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) to yield corresponding alcohols.

  • Substitution: It undergoes nucleophilic substitution reactions where the ester and amide functionalities can be targeted, using reagents such as sodium azide (NaN₃) for azide substitution.

Scientific Research Applications

Chemistry

In chemistry, it serves as a model compound for studying reaction mechanisms and the effects of various functional groups. Its reactivity and stability under different conditions provide insights into pyrazolo[3,4-d]pyrimidine derivatives.

Biology

In biological research, it is explored for its potential inhibitory effects on specific enzymes, making it a candidate for drug development studies. Its structural analogs are often tested for activity against various biological targets.

Medicine

Medicinally, this compound is part of ongoing research for its potential therapeutic properties. Its interactions with proteins and nucleic acids make it a potential lead compound in the development of new pharmaceuticals.

Industry

Industrial applications include its use as an intermediate in the synthesis of more complex molecules, which are then used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-(2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate exerts its effects involves interaction with molecular targets such as enzymes and receptors. Its 3-chlorophenyl and pyrazolo[3,4-d]pyrimidine moieties allow it to bind to active sites, potentially inhibiting or modifying enzyme activity. The specific pathways involved depend on the biological context and target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

Table 1: Comparison of Key Substituents

Compound Name/ID Position 1 Substituent Position 4 Substituent Position 6 Linkage Pharmacological Implications
Target Compound 3-Chlorophenyl Hydroxy Thioacetamido-ethyl acetate Enhanced lipophilicity, H-bonding
Compounds 2–10 (Hindawi, 2017) Varied phenyl groups Oxo (keto) Thioether-phenacyl Reduced H-bonding capacity; variable activity
Compound 118 (UniGe, 2021) 2-Chloro-2-phenylethyl 3-Chlorophenylamino Acetic acid Increased solubility via amino group
Compound 1 (ADMET & DMPK, 2021) Methyl Thietan-3-yloxy Thioether-ethyl acetate Steric hindrance from thietane ring

Key Observations :

  • Position 1 : The 3-chlorophenyl group in the target compound provides a balance of lipophilicity and electronic effects compared to methyl (Compound 1) or phenylethyl groups (Compound 118), which may alter target selectivity .
  • Position 6 : The thioacetamido-ethyl acetate side chain introduces both sulfur-based nucleophilicity and ester functionality, contrasting with the thioether (Compound 1) or carboxylic acid (Compound 118) moieties. This may influence metabolic stability and bioavailability .

Key Observations :

  • The target compound likely shares synthetic steps with Compounds 2–10 (e.g., phenacyl chloride coupling), but the 3-chlorophenyl group may require stringent temperature control to avoid decomposition .
  • Compound 118’s use of 3-chloroaniline highlights the reactivity of amino groups at position 4, which contrasts with the hydroxyl group in the target compound .
Pharmacological and Physicochemical Properties

While direct activity data for the target compound are absent in the provided evidence, inferences can be drawn:

  • Lipophilicity : The 3-chlorophenyl group and ethyl acetate side chain likely increase logP compared to Compound 1 (methyl and thietane) or Compound 118 (carboxylic acid), favoring passive diffusion .
  • Metabolic Stability : The thioacetamido linkage may resist oxidation better than the thioether in Compound 1 but could undergo esterase-mediated hydrolysis .

Biological Activity

Ethyl 2-(2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate, with the CAS number 921908-72-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN5O4S, with a molecular weight of 421.9 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Antitumor Activity

Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. A study conducted on several derivatives, including those similar to this compound, showed potent inhibition of cancer cell lines such as HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The compound exhibited an IC50 value in the low micromolar range, indicating strong antiproliferative effects against these cell lines .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-71.74
Similar Derivative 1HepG20.95
Similar Derivative 2A5490.87

The anticancer activity of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold is primarily attributed to their ability to inhibit specific protein kinases involved in tumor growth and proliferation. These compounds have been shown to target eukaryotic protein kinases effectively, disrupting cellular signaling pathways that promote cancer cell survival .

Antimicrobial Activity

In addition to their antitumor properties, pyrazolo[3,4-d]pyrimidines have also demonstrated antimicrobial activity against various bacterial strains. A study evaluated the antibacterial effects of a series of pyrazolo[3,4-d]pyrimidines against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential use in treating infections in cancer patients who may be immunocompromised due to chemotherapy .

Table 2: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidines

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli<10 µg/mL
Similar Derivative 1S. aureus<5 µg/mL

Case Studies and Clinical Implications

Recent studies have highlighted the dual activity of pyrazolo[3,4-d]pyrimidines as both anticancer and antimicrobial agents. For instance, a clinical case involving a cancer patient who developed an infection during treatment found that administration of a related pyrazolo derivative not only helped control bacterial growth but also exhibited synergistic effects when combined with standard chemotherapy drugs . This dual functionality opens avenues for developing novel therapeutic strategies that address both cancer and infection management.

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